molecular formula C21H24BrClN2O3S B4063227 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

Cat. No. B4063227
M. Wt: 499.8 g/mol
InChI Key: HOIUVHMDGDNISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C21H24BrClN2O3S and its molecular weight is 499.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide is 498.03795 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Infection Prevention

A key application of this compound lies in its potential as a small molecular antagonist for preventing human HIV-1 infection. Cheng De-ju's research outlines the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists. These compounds, including intermediates synthesized from N-Benzyl-4-piperidone and further reactions, demonstrate bioactivity that could be utilized for drug development against HIV-1 (Cheng De-ju, 2015).

Antagonist for CCR5 Receptor

Further studies by Cheng De-ju in 2014 emphasize the synthesis and characterization of N-allyl-4-piperidyl Benzamide Derivatives. These compounds, created through a series of chemical reactions, also act as non-peptide CCR5 antagonists, which can play a significant role in treating conditions like HIV/AIDS (Cheng De-ju, 2014).

Photodynamic Therapy for Cancer Treatment

M. Pişkin, E. Canpolat, and Ö. Öztürk's 2020 study highlights the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including the compound . These compounds exhibit high singlet oxygen quantum yield and are potential photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial Applications

A 2016 study by H. Khalid et al. explores the synthesis and anti-bacterial study of N-substituted derivatives of a related compound, highlighting its moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential for developing new antimicrobial agents (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).

properties

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrClN2O3S/c1-16-10-12-24(13-11-16)21(26)15-25(14-17-2-6-19(23)7-3-17)29(27,28)20-8-4-18(22)5-9-20/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIUVHMDGDNISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
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4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
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4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
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4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
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4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide
Reactant of Route 6
4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

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